5-Oxaspiro[3.4]octan-1-amine
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Overview
Description
5-Oxaspiro[34]octan-1-amine is a chemical compound with the molecular formula C7H13NO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octan-1-amine typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under nitrogen atmosphere at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.4]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.
Scientific Research Applications
5-Oxaspiro[3.4]octan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.4]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.4]octan-2-amine: Similar structure but with the amine group at a different position.
5-Oxaspiro[3.4]octan-1-one: Contains a ketone group instead of an amine.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-oxaspiro[3.4]octan-3-amine |
InChI |
InChI=1S/C7H13NO/c8-6-2-4-7(6)3-1-5-9-7/h6H,1-5,8H2 |
InChI Key |
AMKJJZLBASTVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC2N)OC1 |
Origin of Product |
United States |
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